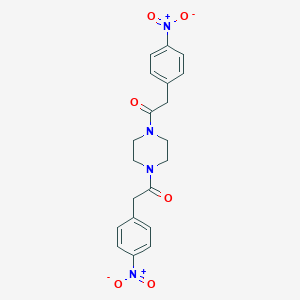

1,4-Bis({4-nitrophenyl}acetyl)piperazine

Description

Chemical Identity: 1,4-Bis(4-nitrophenylacetyl)piperazine (CAS RN: 16264-05-4) is a piperazine derivative with the molecular formula C₁₆H₁₆N₄O₄ and a molecular weight of 328.32 g/mol . Its structure consists of a central piperazine ring substituted at the 1,4-positions with acetyl groups, each bearing a 4-nitrophenyl moiety. The canonical SMILES representation is O=N(=O)C₁=CC=C(C=C₁)N₂CCN(C₃=CC=C(C=C₃)N(=O)=O)CC₂, highlighting the nitro groups in the para positions of the aromatic rings .

For example, 1,4-bis(methacryloyl)piperazine () is prepared by reacting piperazine with methacrylic anhydride using maghnite-H⁺ as a catalyst .

Properties

Molecular Formula |

C20H20N4O6 |

|---|---|

Molecular Weight |

412.4g/mol |

IUPAC Name |

2-(4-nitrophenyl)-1-[4-[2-(4-nitrophenyl)acetyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C20H20N4O6/c25-19(13-15-1-5-17(6-2-15)23(27)28)21-9-11-22(12-10-21)20(26)14-16-3-7-18(8-4-16)24(29)30/h1-8H,9-14H2 |

InChI Key |

WRWRDSDAJVFSOE-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1CN(CCN1C(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Analogues

Thermal and Chemical Stability

- Thermal Degradation : Poly(1,4-bis(methacryloyl)piperazine) exhibits stability up to 200°C, making it suitable for high-temperature applications .

- Solubility and Catalysis: Piperazines with hydrophilic substituents (e.g., 1,4-bis(3-aminopropyl)piperazine) enhance nanoparticle nucleation rates due to tertiary amine solvation .

Key Takeaways

Structural Flexibility : Piperazine’s 1,4-substitution allows diverse functionalization, enabling applications ranging from antitumor agents to polymers.

Substituent Impact : Electron-withdrawing groups (e.g., nitro) often reduce receptor affinity but may enhance stability or material properties.

Biological vs. Material Applications : Nitro-substituted derivatives are underexplored in medicinal chemistry but show promise in materials science due to their electron-deficient aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.